molecular formula C19H17FN4O3S B2625500 6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 1010914-49-4

6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

货号: B2625500
CAS 编号: 1010914-49-4
分子量: 400.43
InChI 键: RHWVKVYAIUEQIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a useful research compound. Its molecular formula is C19H17FN4O3S and its molecular weight is 400.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a quinoxaline core fused with a pyrazole moiety, which is further substituted with a 2-fluoro-4-methoxyphenyl group and a methylsulfonyl group. The molecular formula is C_{17}H_{16}F_{N}_4O_{3}S, with a molecular weight of approximately 368.39 g/mol.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. In particular, the compound has shown promising results against various cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-72.3
HCT-1161.9
Doxorubicin3.23

The mechanism of action for the anticancer activity of this compound is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may modulate protein kinase activity, which plays a crucial role in cancer cell growth and metastasis .

Antimicrobial Activity

In addition to its anticancer properties, quinoxaline derivatives have been explored for their antimicrobial activities. The compound has shown efficacy against various bacterial strains, suggesting potential use as an antibacterial agent. Preliminary data indicate that it possesses broad-spectrum antimicrobial properties, although specific IC50 values against bacterial strains need further investigation .

Case Studies and Research Findings

  • Study on Anticancer Properties : A study conducted on the efficacy of quinoxaline derivatives highlighted that modifications to the structure significantly influenced their anticancer activity. The presence of the methylsulfonyl group was particularly noted for enhancing cytotoxicity against cancer cells .
  • Antimicrobial Screening : Another research effort evaluated various quinoxaline derivatives for their antimicrobial properties. The findings suggested that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives as anticancer agents. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance:

  • Mechanism of Action : Quinoxaline derivatives often exhibit their anticancer properties through the inhibition of specific enzymes or pathways involved in tumor growth and proliferation. The presence of electron-withdrawing groups, such as fluorine and methoxy, enhances their potency by improving solubility and bioavailability.
  • Case Studies : In vitro studies demonstrated that similar compounds showed significant cytotoxicity against colorectal cancer cells (HCT-15) and lung cancer cells (NCI-H322), suggesting that modifications to the quinoxaline structure can lead to improved therapeutic efficacy .

Antimicrobial Properties

Quinoxaline derivatives have also been investigated for their antimicrobial properties:

  • Spectrum of Activity : These compounds have shown effectiveness against a range of bacteria and fungi. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Research Findings : A study indicated that quinoxaline-based compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing IC50 values comparable to existing antibiotics .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored in various models:

  • Efficacy in Models : In animal models of epilepsy, derivatives similar to 6-(3-(2-fluoro-4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline demonstrated significant protection against seizures induced by picrotoxin and maximal electroshock tests .
  • Mechanism : The anticonvulsant effect is believed to be linked to modulation of neurotransmitter systems or ion channels involved in neuronal excitability.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Quinoxaline Core : The initial step often includes the condensation of appropriate aniline derivatives with α-dicarbonyl compounds.
  • Introduction of Pyrazole Moiety : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Functionalization : Subsequent steps involve introducing substituents like the methoxy group and methylsulfonyl group to enhance biological activity .

Data Table: Summary of Biological Activities

Activity TypeModel/Cell LineIC50/ED50 ValuesReference
AnticancerHCT-15 (Colorectal)~20 µM
AntimicrobialVarious Bacteria15–30 µg/mL
AnticonvulsantPicrotoxin-inducedED50 ~ 25 mg/kg

属性

IUPAC Name

6-[5-(2-fluoro-4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c1-27-13-4-5-14(15(20)10-13)17-11-19(24(23-17)28(2,25)26)12-3-6-16-18(9-12)22-8-7-21-16/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWVKVYAIUEQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。